molecular formula C9H16O2 B105097 Ethyl cyclohexanecarboxylate CAS No. 3289-28-9

Ethyl cyclohexanecarboxylate

Cat. No. B105097
CAS RN: 3289-28-9
M. Wt: 156.22 g/mol
InChI Key: JJOYCHKVKWDMEA-UHFFFAOYSA-N
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Description

Ethyl cyclohexanecarboxylate is a chemical compound that is part of a broader class of organic molecules known as esters. Esters are derived from carboxylic acids and alcohols, and ethyl cyclohexanecarboxylate specifically is formed from cyclohexanecarboxylic acid and ethanol. This compound is of interest in various chemical syntheses and reactions due to its potential applications in pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of ethyl cyclohexanecarboxylate derivatives has been confirmed using various analytical techniques. For example, the absolute configurations of key intermediates in the synthesis of a functionalized cyclohexene skeleton were confirmed by two-dimensional NMR studies . X-ray analysis was used to prove the product structure of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate .

Chemical Reactions Analysis

Ethyl cyclohexanecarboxylate and its derivatives undergo a variety of chemical reactions. One study demonstrated the perfect switching of photoreactivity by acid, where mesityl cyclohexanecarboxylate underwent photodecarboxylation to form cyclohexylmesitylene in neutral solutions, but in the presence of acid and ethanol, it underwent transesterification to its ethyl ester . Another research described the synthesis of nonracemic polysubstituted cyclohexanes through cascade reactions involving ethyl-4,6-diaryl-2-hydroxy-2-methyl-5-nitro-3-formylcyclohexanecarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl cyclohexanecarboxylate derivatives are influenced by their molecular structure. For instance, the modification of poly(ethylene 2,5-furandicarboxylate) with 1,4-cyclohexanedimethylene showed that the crystallizability, tensile modulus, and strength of the resulting copolyesters were affected by the content of cyclohexanedimethylene . The barrier properties of these materials were also studied, indicating that they had excellent barrier properties, which were better or comparable to those of other polymers .

Scientific Research Applications

  • Photoreactivity Switching : Ethyl cyclohexanecarboxylate demonstrates unique behavior under different conditions. It undergoes photodecarboxylation to form cyclohexylmesitylene in neutral solutions, but in the presence of acid and ethanol, it facilitates transesterification upon irradiation, yielding its ethyl ester (Mori, Wada, & Inoue, 2000).

  • Synthesis of Optically Pure Compounds : It is used in the synthesis of enantiopure ethyl 2-amino-1-cyclohexanecarboxylate, a method involving reductive amination, showcasing its utility in producing optically pure substances (Daqian Xu, Prasad, Repič, & Blacklock, 1997).

  • Chemical Reactions in Synthesis : This compound is involved in reactions with various substrates in the presence of concentrated sulfuric acid, leading to the formation of different hexahydrofluoren-9-ones (M. Ramana & Potnis, 1993).

  • Conformational Study in Nucleosides Synthesis : Ethyl cyclohexanecarboxylate plays a role in synthesizing cyclohexane nucleosides. The lack of antiviral activity in these compounds is associated with their conformation as determined through NMR and X-ray analysis (Y. Maurinsh et al., 1997).

  • As a Ligand in Copper-Catalyzed Coupling Reactions : Employing ethyl 2-oxocyclohexanecarboxylate as a ligand, various copper-catalyzed coupling reactions have been successfully carried out, leading to the synthesis of diverse products (Xin Lv & Bao, 2007).

  • Selective Generation of Stereogenic Centers : Ethyl cyclohexanecarboxylate derivatives are used to selectively generate stereogenic centers on a cyclohexane ring, showcasing its utility in stereochemical manipulation (B. Herradón & Seebach, 1989).

  • In Carbonylation Reactions : The compound has been used in carbonylation reactions, particularly in the synthesis of methyl cyclohexanecarboxylate using palladium(II) chloride-triphenylphosphine as a catalyst (H. Yoshida, Sugita, Kudo, & Takezaki, 1976).

Safety And Hazards

When handling Ethyl cyclohexanecarboxylate, it is recommended to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Relevant Papers

A new synthetic process for tranexamic acid from ethyl 4-oxocyclohexane-1-carboxylate has been reported . This synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid (Tranexamic acid) has been achieved by a new synthetic route starting from ethyl 4-oxocyclohexane-1-carboxylate (1) using simple and commonly available reagents and under mild conditions .

properties

IUPAC Name

ethyl cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-11-9(10)8-6-4-3-5-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOYCHKVKWDMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062958
Record name Cyclohexanecarboxylic acid, ethyl ester
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; cheese-like odour
Record name Ethyl cyclohexanecarboxylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

82.00 °C. @ 12.00 mm Hg
Record name Ethyl cyclohexanecarboxylate
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Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name Ethyl cyclohexanecarboxylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.966-0.978 (20°)
Record name Ethyl cyclohexanecarboxylate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl cyclohexanecarboxylate

CAS RN

3289-28-9
Record name Ethyl cyclohexanecarboxylate
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Record name Ethyl cyclohexanecarboxylate
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Record name Ethyl cyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, ethyl ester
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Record name Ethyl cyclohexanecarboxylate
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Record name ETHYL CYCLOHEXANECARBOXYLATE
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Record name Ethyl cyclohexanecarboxylate
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URL http://www.hmdb.ca/metabolites/HMDB0033167
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of cyclohexanecarboxylic acid (23.1 g, 180 mmol) in ethanol (100 mL) was added p-TsOH (1.027 g, 5.4 mmol). The mixture was heated to 78-79° C., and for several hours solvent was slowly distilled off whereas the volume was kept relatively constant by addition of fresh ethanol. Stirring at reflux temperature was continued overnight. An additional portion of p-TsOH (685 mg, 3.6 mmol) was added and the reaction mixture was stirred at 79° C. for an additional 5 h. The cooled reaction mixture was concentrated to nearly ¼ volume, diluted with TBME and extracted with cold aq. NaHCO3. The aqueous phase was extracted with TBME. The organic phases were washed with water until neutral, combined, dried over sodium sulfate and concentrated to give 26.5 g crude product which was distilled at 40° C. (0.25 mbar) to afford 24.5 g (87%) cyclohexanecarboxylic acid ethyl ester, GC purity >99% (area). 1H-NMR (CDCl3, 300 MHz): ppm 1.22 (t, 3H), 1.08-1.80 (m, 8H), 1.85-1.92 (m, 2H), 2.23-2.32 (m, 1H), 4.11 (q, 2H).
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
1.027 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
685 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of cis-(2-(3-methylbutylamino)-cyclohexanecarboxylic acid ethyl ester (58.7 mg, 0.243 mmol) in N,N-dimethylformamide (5.0 mL) was added (7-methanesulfonylamino-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-acetic acid (prepared as described in Example 1j, 162.0 mg, 0.486 mmol) and a 1.0 M solution of N,N′-dicyclohexylcarbodiimide in dichloromethane (0.49 mL, 0.49 mmol). After stirring at 25° C. for 12 h, the mixture was diluted with dichloromethane and the precipitated N,N′-dicyclohexylurea byproduct was removed by filtration. The filtrate was concentrated and dried in vacuo to afford the crude product, cis-2-[2-(7-methanesulfonylamino-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-acetyl]-(3-methylbutyl)amino]-cyclohexanecarboxylic acid ethyl ester, as a yellowish oil. The crude product was used in the next step without further purification. LC-MS (ESI) calcd for C24H36N4O7S2 556.20, found 557.3 [M+H+].
Name
2-(3-methylbutylamino)-cyclohexanecarboxylic acid ethyl ester
Quantity
58.7 mg
Type
reactant
Reaction Step One
Name
(7-methanesulfonylamino-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,2,4]thiadiazin-3-yl)-acetic acid
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.49 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

In 1 liter of acetone was dissolved 110 g (0.64 mole) of the resulting 4-ethoxycarbonylcyclohexanol, and the resulting solution was cooled to 5° C. or lower on an ice bath. To this solution was added dropwise a solution containing 69 ml of sulfuric acid, 80 g (0.8 mole) of chromic anhydride and 220 ml of water while the reaction temperature was controlled so as to be 15° C. or lower. The addition was stopped at the time when three quarters of the aforesaid chromic acid solution had been added. Then, in order to remove the surplus oxidant, 5 ml of isopropyl alcohol was added, and the resulting mixture was subjected to reaction at room temperature for 30 minutes. The supernatant was separated by decantation, after which the remaining solid was washed with two 300-ml portions of acetone, and the washings were combined with the supernatant. Next, the resulting solution was neutralized by use of a saturated aqueous solution of sodium hydrogencarbonate. The acetone solution was concentrated by means of a rotary evaporator and then distilled under reduced pressure to obtain 89 g (0.52 mole, yield: 81%) of 4-ethoxycarbonylcyclohexane having a boiling point of 95° to 97° C./2 mmHg.
Quantity
69 mL
Type
reactant
Reaction Step One
[Compound]
Name
chromic anhydride
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
110 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of ethanol (45 ml) and triethylamine (78 g) in toluene (120 ml), cyclohexane carbonyl chloride (75 g, 0.51 mol) was added dropwise at 15° C. or lower, and stirring was continued for 3 h at room temperature. The reaction mixture was poured into cold H2O (350 ml), acidified with dilute hydrochloric acid and extracted with ethyl acetate. The organic extract was washed thrice with H2O (150 ml), dried over anhydrous Na2SO4 and the solvent was removed in vacuo. The residue (93 g) was distilled under reduced pressure to give the title compound as a colorless oil; yield: 64 g; bp 101°-102° C./35 mmHg (Lit: bp 194° C./~760 torr: G. A. Olah, T. Keumi, D. Meider, Synthesis, 1978, 929.).
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyclohexanecarboxylate
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Ethyl cyclohexanecarboxylate
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Ethyl cyclohexanecarboxylate
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Reactant of Route 5
Reactant of Route 5
Ethyl cyclohexanecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl cyclohexanecarboxylate

Citations

For This Compound
230
Citations
C Pac, S Tsutsumi - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… the formation of ethyl cyclohexanecarboxylate from the … a cyclohexyl radical; if so, ethyl cyclohexanecarboxylate and/or ethyl … Ethyl cyclohexanecarboxylate and the keto ester VI, however…
Number of citations: 7 www.journal.csj.jp
NB Chapman, A Ehsan, J Shorter… - Journal of the Chemical …, 1968 - pubs.rsc.org
… Eliel and his co-workers used their results to evaluate a conformational equilibrium constant for ethyl cyclohexanecarboxylate. This procedure is clearly inapplicable to the results ob…
Number of citations: 2 pubs.rsc.org
G Lampmann, K Apt, E Martin… - The Journal of Organic …, 1967 - ACS Publications
… Ethyl cyclohexanecarboxylate was obtained from the acid by esterification in the usual way with ethanol and a catalytic amount of sulfuric acid, bp 78-80 (12 mm), n20D 1.4410, lit.28 bp …
Number of citations: 18 pubs.acs.org
NM Yoon, HS Yang, YS Hwang - Bulletin of the Korean Chemical …, 1989 - koreascience.kr
… As shown in the Table, ethyl caproate, ethyl cyclohexanecarboxylate and ethyl benzoate can … The reduction of ethyl cyclohexanecarboxylate is a little slower and completed in 3 h at 0 C (…
Number of citations: 3 koreascience.kr
MS Jhon - Bulletin of the Korean Chemical Society, 1989 - koreascience.kr
… As shown in the Table, ethyl caproate, ethyl cyclohexanecarboxylate and ethyl benzoate can … The reduction of ethyl cyclohexanecarboxylate is a little slower and completed in 3 h at 0C (…
Number of citations: 0 koreascience.kr
A Sansone-Land, GR Takeoka, CF Shoemaker - Food chemistry, 2014 - Elsevier
… Ethyl cyclohexanecarboxylate may be formed from the esterification of ethanol and … Ethyl cyclohexanecarboxylate is an important contributor to the fruity odour of virgin olive …
Number of citations: 46 www.sciencedirect.com
EL Eliel, H Haubenstock… - Journal of the American …, 1961 - ACS Publications
… The conformational equilibrium constant for the carbethoxyl group in ethyl cyclohexanecarboxylate {ie, the equilibrium constant between the isomers with an axial and …
Number of citations: 48 pubs.acs.org
C Pac, S Tsutsumi - Bulletin of the Chemical Society of Japan, 1965 - journal.csj.jp
The photolysis of ECF in cyclohexane, cyclohexene, oct-1-ene, and benzene has been carried out. It has been concluded that carbon-chlorine bond breaking has occurred to give …
Number of citations: 10 www.journal.csj.jp
NM Yoon, YS Shon, JH Ahn, JW An - Bulletin of the Korean …, 1993 - koreascience.kr
… Into the flask, was introduced 2.8 mL of THF and 1.0 mL (1.0 mmol) of ethyl cyclohexanecarboxylate solution in THF containing mesitylene as an internal standard, followed by …
Number of citations: 7 koreascience.kr
MS Kim, YM Choi, DK An - Tetrahedron letters, 2007 - Elsevier
… Furthermore, aliphatic esters such as ethyl caproate, ethyl undecanoate, and ethyl cyclohexanecarboxylate were smoothly reduced to the corresponding aldehydes in 81–88% yields. …
Number of citations: 57 www.sciencedirect.com

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